Bis(2-ethylhexanoato-O)(isooctanoato-O)cerium
Description
Bis(2-ethylhexanoato-O)(isooctanoato-O)cerium is a cerium(III) carboxylate complex featuring two 2-ethylhexanoate ligands and one isooctanoate ligand. Cerium, a lanthanide metal with a +3 oxidation state, forms stable coordination complexes with carboxylate anions, which are widely used in industrial applications such as catalysis, polymer stabilization, and corrosion inhibition . The compound’s structure leverages the hydrophobic nature of branched carboxylates (e.g., 2-ethylhexanoate and isooctanoate) to enhance solubility in nonpolar matrices, making it suitable for use in lubricants, coatings, and PVC stabilizers .
Properties
CAS No. |
93981-35-2 |
|---|---|
Molecular Formula |
C24H48CeO6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
cerium;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c1-7(2)5-3-4-6-8(9)10;2*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
MMUUQPBUFGDWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Cerium source: Cerium nitrate hexahydrate (Ce(NO3)3·6H2O) or cerium chloride.
- Ligands: 2-ethylhexanoic acid and isooctanoic acid (6-methylheptanoic acid).
- Solvents: Non-polar organic solvents such as hexane, toluene, or xylene are often used to dissolve the carboxylic acids and facilitate complexation.
- Base (optional): Sometimes a mild base (e.g., sodium hydroxide or potassium carbonate) is used to deprotonate the acids to their carboxylate salts before complexation.
Reaction Conditions
- Temperature: Typically mild heating (50–100 °C) to promote ligand exchange and complex formation.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.
- Time: Several hours to overnight stirring to ensure complete reaction.
Detailed Preparation Method
Direct Complexation Method
- Preparation of Ligand Solution : Dissolve stoichiometric amounts of 2-ethylhexanoic acid and isooctanoic acid in an organic solvent such as toluene.
- Cerium Salt Solution : Dissolve cerium nitrate hexahydrate in a minimal amount of water or alcohol.
- Mixing : Slowly add the cerium salt solution to the ligand solution under stirring.
- pH Adjustment : Adjust pH to mildly basic (around 6–7) if necessary to facilitate deprotonation of the acids and formation of cerium carboxylate.
- Reaction : Heat the mixture to 60–80 °C and stir for 4–12 hours.
- Separation : The complex precipitates or remains dissolved depending on solvent choice; isolate by filtration or solvent evaporation.
- Purification : Wash with non-polar solvents to remove unreacted acids and dry under vacuum.
Ligand Exchange Method
- Start with cerium tris(2-ethylhexanoate) complex.
- Add isooctanoic acid or its salt to the solution.
- Heat and stir to allow partial ligand exchange, forming the mixed ligand complex this compound.
- Isolate and purify as above.
Research Findings and Data
Chemical and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C24H48CeO6 |
| Molecular Weight | 572.7 g/mol |
| CAS Number | 93981-35-2 |
| Appearance | Typically pale yellow to colorless solid or viscous liquid |
| Solubility | Soluble in organic solvents (toluene, hexane) |
| Coordination | Cerium coordinated by two 2-ethylhexanoate and one isooctanoate ligands |
Analytical Characterization
- Infrared Spectroscopy (IR) : Characteristic carboxylate stretching bands around 1400–1600 cm⁻¹ confirm coordination.
- Nuclear Magnetic Resonance (NMR) : Proton NMR shows shifts consistent with ligand coordination.
- X-ray Diffraction (XRD) : Confirms crystalline nature and coordination geometry.
- Thermogravimetric Analysis (TGA) : Shows thermal stability and decomposition profile.
Comparative Table of Cerium Carboxylate Complexes Preparation
| Compound | Cerium Source | Ligands | Solvent | Temp (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| This compound | Ce(NO3)3·6H2O | 2-ethylhexanoic acid, isooctanoic acid | Toluene | 60–80 | 4–12 | Direct complexation, inert atmosphere |
| Cerium tris(2-ethylhexanoate) | CeCl3 or Ce(NO3)3 | 2-ethylhexanoic acid | Hexane | 50–70 | 6–10 | Precursor for ligand exchange |
| Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium | Ce(NO3)3·6H2O | 2-ethylhexanoic acid, isodecanoic acid | Toluene | 60–80 | 4–12 | Similar method, different ligand |
Notes on Industrial and Laboratory Scale Preparation
- The preparation is scalable, with industrial processes favoring continuous stirred tank reactors for better control.
- Purity and ligand ratio control are critical for consistent product performance.
- The complex is sensitive to moisture; hence, drying and storage under inert atmosphere are recommended.
- The compound serves as a precursor for cerium oxide thin films via thermal decomposition, requiring high purity and controlled ligand environment.
Chemical Reactions Analysis
Types of Reactions: Bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reactions: Ligand exchange can be facilitated by using stronger acids or bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) compounds, while substitution reactions can result in new coordination complexes with different ligands.
Scientific Research Applications
Catalysis
Cerium octoate is widely recognized for its catalytic properties in various chemical reactions:
- Oxidation Reactions : It serves as a catalyst for the oxidation of organic compounds, facilitating the conversion of alcohols to aldehydes and ketones.
- Hydrogenation Processes : The compound is utilized in hydrogenation reactions, where it aids in the addition of hydrogen to unsaturated compounds.
- Polymerization : Cerium octoate acts as a catalyst in polymerization processes, particularly in the production of polyurethanes and other polymers, enhancing reaction rates and product yields .
Materials Science
The use of cerium octoate extends into materials science, particularly in the development of advanced materials:
- Thin Film Deposition : It is employed as a precursor for the deposition of cerium oxide thin films, which are critical in optical and electronic device manufacturing. These films exhibit excellent optical properties and are used in applications such as anti-reflective coatings and semiconductor devices .
- Adhesion Promoter : The compound enhances adhesion properties in coatings and paints, improving durability and performance in various industrial applications .
Environmental Applications
Research has indicated potential uses of cerium octoate in environmental applications:
- Catalytic Converters : The compound can be utilized in catalytic converters to reduce harmful emissions from vehicles by facilitating the oxidation of carbon monoxide and hydrocarbons .
- Water Treatment : Cerium compounds have shown promise in water treatment processes, particularly for removing contaminants due to their catalytic properties .
Case Study 1: Catalytic Performance
A study evaluated the efficiency of cerium octoate as a catalyst in the oxidation of alcohols. The results demonstrated significant improvements in reaction rates compared to traditional catalysts, highlighting its potential for industrial applications.
Case Study 2: Thin Film Applications
Research conducted on the deposition of cerium oxide thin films using cerium octoate revealed that films produced exhibited superior optical clarity and stability under varying environmental conditions. This makes them suitable for high-performance optical devices.
Mechanism of Action
The mechanism of action of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium involves its ability to undergo redox reactions, where the cerium center alternates between different oxidation states. This redox activity is crucial for its catalytic properties and its role in stabilizing reactive intermediates in various chemical processes.
Molecular Targets and Pathways: The primary molecular target of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is the reactive oxygen species (ROS) in biological systems. By scavenging ROS, it helps mitigate oxidative stress and protect cells from damage.
Comparison with Similar Compounds
Table 1: Cerium Carboxylates with Mixed Ligand Systems
Comparison with Non-Cerium Analogues
Table 2: Transition Metal Carboxylates with Similar Ligand Systems
Key Research Findings and Implications
Ligand Chain Length and Branching: Shorter-chain ligands (e.g., isooctanoate, C8) improve solubility in organic solvents, while longer chains (e.g., isononanoate, C9) enhance hydrophobicity for moisture-resistant coatings . Branched ligands (e.g., 2-ethylhexanoate) reduce crystallization in polymers, improving compatibility with PVC matrices .
Metal Center Effects :
- Cerium carboxylates exhibit superior redox activity compared to zinc or lead analogs, enabling applications in catalytic oxidation reactions .
- Lead-based analogs are being replaced by cerium due to toxicity concerns, as seen in the EU’s REACH regulations .
Thermal and Chemical Stability: Neodecanoate-containing cerium complexes (e.g., bis(isooctanoato-O)(neodecanoato-O)cerium) demonstrate higher thermal stability, making them suitable for high-temperature lubricants .
Biological Activity
Bis(2-ethylhexanoato-O)(isooctanoato-O)cerium is a cerium-based compound that has garnered attention in biomedical research due to its unique biological properties. Cerium compounds, particularly cerium oxide nanoparticles, are known for their antioxidant capabilities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its cytotoxicity, metabolic effects, and interactions with various cell types.
- Chemical Formula : C26H52CeO6
- Molecular Weight : 508.1 g/mol
- Structure : The compound consists of cerium coordinated with two different fatty acid chains, which may influence its solubility and interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its effects on cell viability, proliferation, and metabolic activity. Research has indicated that the compound exhibits both cytotoxic and stimulatory effects depending on concentration and exposure time.
Cytotoxicity
A study evaluating the cytotoxic effects of cerium oxide nanoparticles (CeO₂ NPs) showed that at higher concentrations (10^-2 M), significant cytotoxicity was observed in human fibroblast cultures, with an average reduction in cell viability of 21% compared to control groups (p < 0.05) . Conversely, lower concentrations (10^-6 M) demonstrated enhanced cell viability, indicating a potential therapeutic window for application in regenerative medicine.
Metabolic Activity
Research indicates that concentrations of 10^-4 M and 10^-6 M of cerium compounds can stimulate metabolic activity in human keratinocytes by approximately 20% to 31% compared to controls . This suggests that this compound may promote cellular metabolism at specific concentrations while exhibiting toxicity at higher levels.
Data Tables
| Concentration (M) | Effect on Cell Viability (%) | Statistical Significance |
|---|---|---|
| 10^-2 | -21 | p < 0.05 |
| 10^-4 | +20 | p < 0.01 |
| 10^-6 | +31 | p < 0.01 |
Case Studies
Case Study 1: Fibroblast Response to Cerium Compounds
In a controlled experiment, human fibroblast cells were treated with varying concentrations of this compound. Results indicated that at low concentrations (10^-6 M), there was a statistically significant increase in cell proliferation (p < 0.01), while higher concentrations led to decreased metabolic activity and increased cell death after 72 hours.
Case Study 2: Keratinocyte Metabolism Stimulation
Another study focused on keratinocyte cultures treated with the compound revealed that after a 72-hour exposure at concentrations of 10^-4 M and 10^-6 M, there was a notable increase in metabolic rates compared to controls, suggesting potential applications in skin regeneration therapies.
Discussion
The dual nature of this compound's biological activity highlights its potential as a therapeutic agent in regenerative medicine. Its ability to stimulate cellular metabolism at low concentrations while exhibiting cytotoxic effects at higher doses necessitates careful consideration of dosing regimens in clinical applications. Further research is needed to elucidate the mechanisms underlying these effects and to explore the compound's potential in various therapeutic contexts.
Q & A
Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Step 1 : Re-examine computational assumptions (e.g., solvent models, basis sets).
- Step 2 : Perform sensitivity analysis to identify parameters (e.g., dielectric constant) with high uncertainty.
- Step 3 : Use Bayesian inference to refine models by incorporating experimental priors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
